molecular formula C22H18N4O3S B2667839 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 392255-22-0

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2667839
CAS No.: 392255-22-0
M. Wt: 418.47
InChI Key: BJHXVILTFGUKAI-UHFFFAOYSA-N
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Description

Historical Development of Thieno[3,4-c]Pyrazole Scaffolds

Thieno[3,4-c]pyrazole derivatives first gained attention in the early 1990s with the synthesis of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, which demonstrated notable anti-inflammatory and analgesic properties. These early studies revealed that substitutions at the phenyl ring significantly influenced biological activity; for instance, the 4-fluorophenyl derivative exhibited platelet antiaggregating effects comparable to acetylsalicylic acid. Structural characterization of the thieno[3,4-c]pyrazole core, confirmed via X-ray crystallography and NMR spectroscopy, highlighted its planar geometry and capacity for π-π stacking interactions.

By the 2010s, advances in synthetic methodologies enabled the incorporation of diverse functional groups into the thieno[3,4-c]pyrazole framework. For example, gold nanorod-loaded PLGA-PEG nanoparticles were used to deliver thieno[3,4-c]pyrazole derivatives like Tpz-1, enhancing their tumor-targeting efficiency. The development of 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide further demonstrated the scaffold’s adaptability to hydrophobic modifications, improving blood-brain barrier penetration.

Table 1: Key Milestones in Thieno[3,4-c]Pyrazole Research

Year Development Biological Activity Reference
1992 Synthesis of 4H-thieno[3,4-c]pyrazol-4-ones Anti-inflammatory, analgesic
2019 Tpz-1 encapsulated in PLGA-PEG nanoparticles Anticancer (tumor targeting)
2024 4-butyl-N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]cyclohexane carboxamide Antimicrobial, CNS activity

Significance of Benzamide-Functionalized Heterocyclic Compounds

Benzamide groups are pivotal in enhancing the pharmacokinetic profiles of heterocyclic compounds. The amide bond in 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}benzamide facilitates hydrogen bonding with target proteins, as evidenced by molecular docking studies showing interactions with kinase ATP-binding pockets. This compound’s benzamide moiety also improves solubility, addressing a common limitation of purely aromatic heterocycles.

Comparative analyses with benzimidazole derivatives reveal that benzamide-functionalized compounds exhibit superior metabolic stability. For instance, while benzimidazoles undergo rapid hepatic glucuronidation, the electron-withdrawing nature of the benzamide group in thieno[3,4-c]pyrazole derivatives reduces oxidative metabolism. This property is critical for maintaining therapeutic plasma concentrations during prolonged treatments.

Evolution of Dioxopyrrolidinyl-Containing Bioactive Molecules

The dioxopyrrolidinyl group, a cyclic succinimide derivative, has emerged as a versatile pharmacophore due to its dual role as a hydrogen bond acceptor and a conformational restraint element. In 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}benzamide, this moiety enhances binding affinity for serine/threonine kinases by mimicking the planar transition state of phosphorylated substrates. Structural studies indicate that the dioxopyrrolidinyl ring adopts a boat conformation in solution, optimizing hydrophobic interactions with enzyme active sites.

Recent innovations include the use of dioxopyrrolidinyl groups to improve blood-brain barrier permeability. Derivatives bearing this motif show 2–3-fold higher cerebrospinal fluid concentrations compared to non-functionalized analogs, as demonstrated in rodent models of neuroinflammation.

Research Importance and Position in Contemporary Medicinal Chemistry

4-(2,5-Dioxopyrrolidin-1-yl)-N-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}benzamide occupies a unique niche in drug discovery due to its polypharmacological potential. Preliminary studies suggest dual inhibition of p38 MAPK and STAT3 pathways, making it a candidate for treating cytokine-driven malignancies. Its application in biopharmaceutical manufacturing—enhancing monoclonal antibody titers in CHO cells by 40%—further underscores its industrial relevance.

Current research priorities include:

  • Structural Optimization : Introducing fluorinated substituents to improve metabolic stability.
  • Target Identification : Proteomic profiling to map interactions with off-target kinases.
  • Formulation Development : Nanoencapsulation to mitigate solubility limitations in vivo.

This compound exemplifies the convergence of heterocyclic chemistry and systems pharmacology, offering a template for next-generation multifunctional therapeutics.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-19-10-11-20(28)25(19)15-8-6-14(7-9-15)22(29)23-21-17-12-30-13-18(17)24-26(21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHXVILTFGUKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized by reacting appropriate thienyl and pyrazole precursors under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Incorporation of the Pyrrolidinone Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Contributions

The compound’s closest analogs include derivatives with modified aryl or heterocyclic substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Structural Features Biological Activity Key Findings
MPPB
(4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
Dimethylpyrrole + dioxopyrrolidine Enhances monoclonal antibody (mAb) production 2.2-fold increase in cell-specific productivity; suppresses galactosylation (critical for mAb quality) .
Benzothiazole Analog
(4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide)
Benzothiazole + ethyl/fluorine substituents Unspecified (hypothetical kinase inhibition) Fluorine enhances lipophilicity; ethyl group may improve metabolic stability .
Target Compound
(4-(2,5-Dioxopyrrolidin-1-yl)-N-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}benzamide)
Thienopyrazole + phenyl substituent Not empirically studied Thienopyrazole may enhance π-π stacking; phenyl group could influence solubility or target affinity.

Structure-Activity Relationship (SAR) Insights

  • MPPB: The 2,5-dimethylpyrrole group is critical for enhancing mAb productivity, while the dioxopyrrolidine moiety may contribute to cellular uptake or stability . Removal of dimethylpyrrole (e.g., succinimide or 4-aminobenzamide derivatives) abolishes activity .
  • The phenyl group at the pyrazole position could sterically hinder off-target interactions.

Methodological Considerations

Studies on analogs frequently employ dose-effect analyses (e.g., Litchfield-Wilcoxon method) to estimate median effective doses (ED₅₀) and slope parameters . Such methods could be applied to the target compound to quantify potency relative to MPPB or benzothiazole derivatives.

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a synthetic derivative belonging to the class of pyrazole and amide compounds. These types of compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 2034560-67-1

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study on related pyrazole amide derivatives demonstrated their potential as inhibitors of the BRAF(V600E) mutation, which is implicated in various cancers. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring can enhance potency against cancer cell lines .

Anti-inflammatory Properties

Compounds similar to this compound have shown efficacy in reducing inflammation. For instance, certain pyrazole derivatives were found to inhibit nitric oxide production in macrophages, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. A series of synthesized pyrazole carboxamides demonstrated moderate to excellent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AntitumorPyrazole amide derivativesInhibition of BRAF(V600E)
Anti-inflammatoryPyrazole derivativesInhibition of nitric oxide production
AntimicrobialPyrazole carboxamidesDisruption of cell membranes

Case Studies

  • Antitumor Efficacy :
    A study focused on a series of pyrazole derivatives showed that specific substitutions on the pyrazole ring significantly enhanced their antitumor activity against melanoma cells. The most potent compound achieved an IC50 value in the low micromolar range .
  • Anti-inflammatory Effects :
    Another investigation evaluated the anti-inflammatory effects of a related compound in a murine model of acute inflammation. The results indicated a marked reduction in edema and pro-inflammatory cytokines after treatment with the compound .
  • Antimicrobial Testing :
    A set of synthesized pyrazole carboxamides was tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. One compound exhibited higher antifungal activity than established fungicides like boscalid .

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